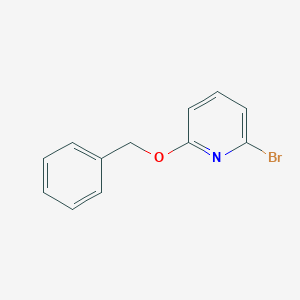
2-(Benzyloxy)-6-bromopyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Benzyloxy)-6-bromopyridine and related derivatives often involves halogenation and substitution reactions. For example, Ponpipom and Hanessian (1972) developed a methodology based on the reaction of 2′,3′-O-benzylideneuridines with N-bromosuccinimide (NBS), highlighting a strategy for introducing bromine into pyridine derivatives (Ponpipom & Hanessian, 1972). This reflects the broader applicability of bromination techniques in the synthesis of bromopyridines.
Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)-6-bromopyridine is characterized by the presence of a bromo group and a benzyloxy group attached to a pyridine ring. Hemamalini and Fun (2010) described the structural aspects of similar bromopyridine compounds, where intermolecular interactions, such as hydrogen bonding, play a crucial role in defining their crystal packing and stability (Hemamalini & Fun, 2010).
Chemical Reactions and Properties
2-(Benzyloxy)-6-bromopyridine participates in various chemical reactions, leveraging its bromo and benzyloxy functional groups. These groups can undergo nucleophilic substitution reactions, enabling the compound to serve as a precursor for a wide range of organic syntheses. For instance, van der Heijden et al. (2016) demonstrated the use of 2-bromo-6-isocyanopyridine, a closely related compound, in multicomponent chemistry, underscoring the reactivity of the bromopyridine core towards nucleophilic attack (van der Heijden et al., 2016).
Applications De Recherche Scientifique
-
Synthesis of Benzyl Ethers and Esters
- Field : Organic Chemistry
- Application : 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-benzyloxypyridine, is used as a reagent for the synthesis of benzyl ethers and esters .
- Method : The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine .
- Results : This method has been found to be mild, convenient, and in some cases uniquely effective .
-
[1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines
-
Environmental and Biological Detection
- Field : Environmental Science
- Application : Thiophenol derivatives, including 2-(Benzyloxy)thiophenol, are used in the detection and monitoring of thiophenol levels in environmental and biological systems.
-
Synthesis of Multidentate Chelating Ligands
-
Synthesis of Benzyl Ethers and Esters Using 2-Benzyloxypyridine
- Field : Organic Chemistry
- Application : 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-benzyloxypyridine, is used as a reagent for the synthesis of benzyl ethers and esters .
- Method : The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine .
- Results : This method has been found to be mild, convenient, and in some cases uniquely effective .
-
[1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines
- Field : Organic Chemistry
- Application : Further study on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
- Method : The reaction is carried out with strong base .
- Results : The study revealed significant limitations to the Wittig rearrangement of such systems .
-
Synthesis of Benzyl Ethers and Esters Using 2-Benzyloxypyridine
- Field : Organic Chemistry
- Application : 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-benzyloxypyridine, is used as a reagent for the synthesis of benzyl ethers and esters .
- Method : The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine .
- Results : This method has been found to be mild, convenient, and in some cases uniquely effective .
-
[1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines
- Field : Organic Chemistry
- Application : Further study on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
- Method : The reaction is carried out with strong base .
- Results : The study revealed significant limitations to the Wittig rearrangement of such systems .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-6-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMPEMXDSUATEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355811 | |
| Record name | 2-Bromo-6-benzyloxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-6-bromopyridine | |
CAS RN |
117068-71-0 | |
| Record name | 2-Bromo-6-benzyloxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)

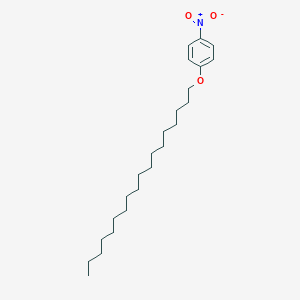
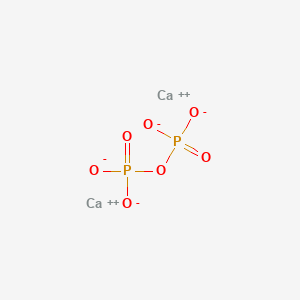
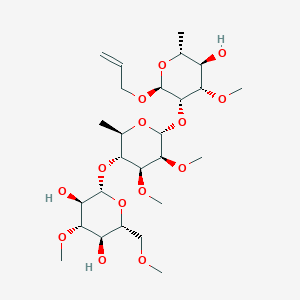
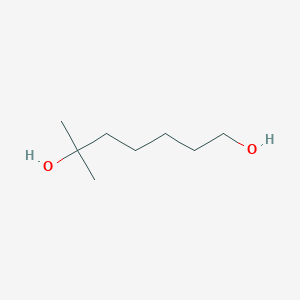
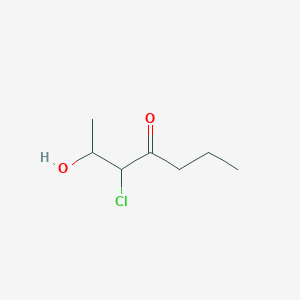
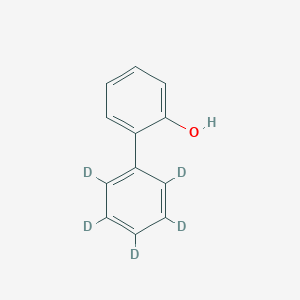

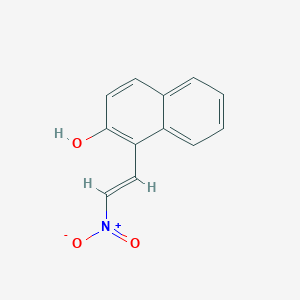
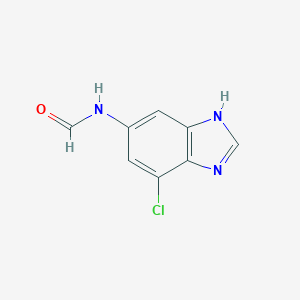
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)
